3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is an organic compound characterized by the presence of benzoyl, hydroxymethoxy, and sulfonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of benzoyl and hydroxymethoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the introduction of benzoyl and hydroxymethoxy groups through Friedel-Crafts acylation and hydroxylation reactions, respectively. These processes are optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl and hydroxymethoxy groups can engage in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Shares similar functional groups but differs in the position of the hydroxyl and methoxy groups.
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
707540-51-0 |
---|---|
Molekularformel |
C14H12O6S |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
3-benzoyl-2-(hydroxymethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c15-9-20-14-11(7-4-8-12(14)21(17,18)19)13(16)10-5-2-1-3-6-10/h1-8,15H,9H2,(H,17,18,19) |
InChI-Schlüssel |
ZLIIHDHYGYVDQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)S(=O)(=O)O)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.